![molecular formula C15H18N2O4 B1392542 3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid CAS No. 1242878-03-0](/img/structure/B1392542.png)
3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid
説明
3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid is an organic compound that has been used in scientific research for a variety of applications. It is a structural analog of 3-(2,3-dioxopiperazin-1-yl)propanoic acid, and has been studied for its biochemical, physiological, and structural effects. This compound has been used in a variety of laboratory experiments, and has been studied for its potential applications in biochemistry, medicine, and other scientific fields.
科学的研究の応用
Synthesis and Structural Studies
- A study conducted by Weigl and Wünsch (2002) describes the high-yielding synthesis of chiral non-racemic 3-(dioxopiperazin-2-yl)propionates, which are structurally related to “3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid”. They also investigated receptor binding studies with radioligands, finding promising affinity for σ1-receptors (Weigl & Wünsch, 2002).
Antiproliferative and Antimicrobial Activity
- Božić et al. (2017) synthesized a series of propanoic acids with significant antiproliferative effects against various cancer cell lines, including human colon cancer, breast cancer, and myelogenous leukemia cell lines. This research could provide insight into the potential antiproliferative properties of related compounds (Božić et al., 2017).
Antitumor Activity
- Hori et al. (1981) synthesized 1-benzyl-2,3-dioxopiperazine derivatives with notable in vitro and in vivo antitumor activities. The findings from this study might offer a context for the antitumor potential of similar compounds (Hori et al., 1981).
Analytical Methods for Quality Control
- Zubkov et al. (2016) discussed the analytical methods for quality control of promising active pharmaceutical ingredients among derivatives of similar propanoic acids. Their research highlights the importance of analytical methods in ensuring the quality of pharmaceutical compounds (Zubkov et al., 2016).
Inhibitory and Biological Activities
- Collins et al. (1998) investigated the structure-activity relationship of certain propanoic acid derivatives as PPARgamma agonists. This study's findings could provide insight into the biological activities of similar compounds (Collins et al., 1998).
特性
IUPAC Name |
3-[4-[(4-methylphenyl)methyl]-2,3-dioxopiperazin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-11-2-4-12(5-3-11)10-17-9-8-16(7-6-13(18)19)14(20)15(17)21/h2-5H,6-10H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHNDDOFNJPAPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(C(=O)C2=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



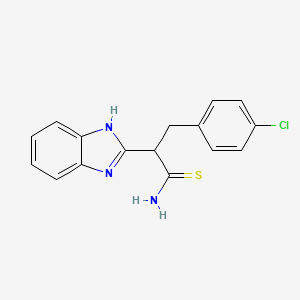
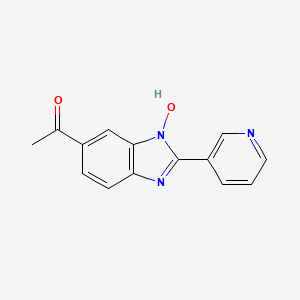
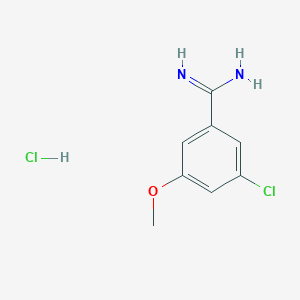
![2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1392466.png)
![N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine](/img/structure/B1392467.png)
![[(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392468.png)
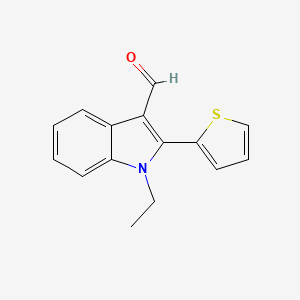
![1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392470.png)
![[4-(6-Methylquinolin-2-yl)phenyl]amine](/img/structure/B1392471.png)
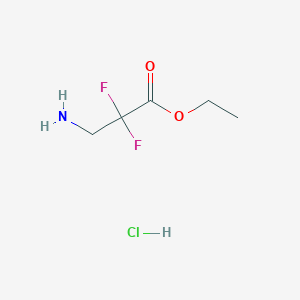
![2-[(3S,4R,5S,6S,7E,9E,11E)-4,6-Dimethoxy-3,5,11-trimethyltrideca-7,9,11-trien-1-yl]-8-hydroxy-5,7-dimethoxy-3-methyl-4H-1-benzopyran-4-one](/img/structure/B1392474.png)

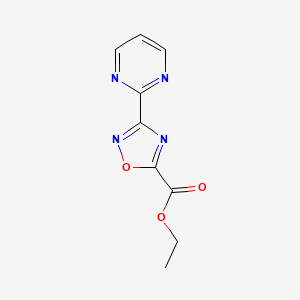
![[4-[1-(3,4-Dimethylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B1392480.png)